methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
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Overview
Description
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is an organic compound with the molecular formula C12H23BO4. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of reagents such as boronic acids or boronate esters and catalysts like palladium .
Industrial Production Methods
In industrial settings, the production of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: The compound is used in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is unique due to its specific structure, which combines a boronate ester group with a pentanoate ester. This combination provides distinct reactivity and stability, making it particularly useful in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXXFZWSYXRKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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